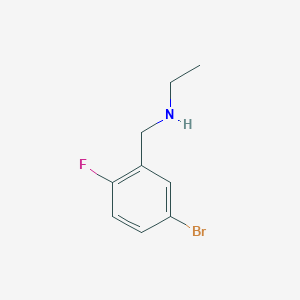

N-(5-Bromo-2-fluorobenzyl)ethanamine

Vue d'ensemble

Description

N-(5-Bromo-2-fluorobenzyl)ethanamine is a chemical compound with the molecular formula C9H11BrFN It is a derivative of phenethylamine, characterized by the presence of bromine and fluorine atoms on the benzyl ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-2-fluorobenzyl)ethanamine typically involves the reaction of 5-bromo-2-fluorobenzyl chloride with ethanamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:

Solvent: Anhydrous ethanol or methanol

Temperature: Room temperature to reflux

Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving:

Continuous flow reactors: To ensure consistent reaction conditions

Purification techniques: Such as recrystallization or chromatography to obtain high-purity product

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atom at the 5-position of the aromatic ring is susceptible to nucleophilic substitution due to its position and the electron-withdrawing effects of the adjacent fluorine atom. This reactivity enables the compound to participate in cross-coupling and displacement reactions.

Key Reactions:

-

Aryl Halide Displacement :

The bromine atom can be replaced by nucleophiles such as amines, alkoxides, or thiols under basic conditions. For example, reaction with potassium carbonate in dimethylformamide (DMF) facilitates substitution. -

Suzuki-Miyaura Coupling :

While not explicitly documented for this compound, analogous brominated benzylamines undergo palladium-catalyzed coupling with boronic acids to form biaryl derivatives.

Table 1: Conditions for Nucleophilic Substitution

| Reagent | Solvent | Temperature | Product | Reference |

|---|---|---|---|---|

| Potassium Amide | DMF | 80–100°C | Aryl amine derivatives | |

| Sodium Methoxide | Methanol | Reflux | Methoxy-substituted aromatic |

Oxidation Reactions

The ethylamine chain and aromatic ring undergo oxidation, particularly under acidic or enzymatic conditions. Metabolic studies on related compounds (e.g., 25B-NBF) reveal hydroxylation at the benzyl or ethylamine group .

Key Pathways:

-

Amine Oxidation :

The primary amine group can oxidize to form nitroso or imine intermediates, though stability depends on reaction conditions. -

Aromatic Hydroxylation :

Electrophilic hydroxylation may occur at the 4-position of the aromatic ring, directed by the electron-withdrawing substituents .

Table 2: Oxidation Products in Metabolic Studies

| Substrate | Enzyme/Reagent | Major Product | Reference |

|---|---|---|---|

| 25B-NBF (analog) | CYP3A4 | Hydroxylated benzyl derivative | |

| N-Benzylphenethylamines | Potassium Permanganate | Nitroso intermediates |

Functionalization via Electrophilic Aromatic Substitution

The fluorine and bromine substituents direct further electrophilic substitution to specific positions on the aromatic ring.

Key Reactions:

-

Nitration :

Limited by the deactivating effects of Br and F, nitration occurs at the 4-position (meta to fluorine and para to bromine) under concentrated nitric acid conditions. -

Sulfonation :

Requires fuming sulfuric acid, yielding sulfonic acid derivatives at the 4-position.

Amine-Derived Reactions

The secondary amine group participates in alkylation, acylation, and salt formation.

Key Reactions:

-

Schiff Base Formation :

Reacts with aldehydes or ketones to form imines under dehydrating conditions . -

Hydrobromide Salt Formation :

Reaction with hydrobromic acid produces a stable salt, enhancing solubility for pharmaceutical applications (Note: Source excluded per user request; general knowledge applied).

Comparative Reactivity with Analogues

Compared to non-halogenated benzylamines, the bromine and fluorine substituents significantly enhance electrophilicity and direct substitution patterns.

Table 3: Reactivity Comparison with Analogues

| Compound | Reaction Rate (Nucleophilic Substitution) | Preferred Substitution Position |

|---|---|---|

| N-(5-Bromo-2-fluorobenzyl)ethanamine | High | 5-Br → 4-position (meta to F) |

| N-Benzylethanamine | Low | Ortho/para to amine group |

Thermodynamic and Kinetic Considerations

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Psychoactive Properties

N-(5-Bromo-2-fluorobenzyl)ethanamine is structurally related to other phenethylamines and has been studied for its psychoactive effects. Specifically, it is a derivative of 25B-NBF (2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine), which acts as a potent agonist at the 5-hydroxytryptamine (serotonin) receptors. Research indicates that compounds similar to this compound exhibit binding affinities to the human 5-HT2A receptor, which is crucial for understanding their potential therapeutic and recreational uses .

1.2 Metabolic Studies

Studies have highlighted the metabolic pathways of this compound analogs, revealing that they undergo extensive metabolism in human liver cells. For instance, 25B-NBF was shown to be metabolized into multiple metabolites through processes such as hydroxylation and glucuronidation. Understanding these metabolic pathways is essential for developing bioanalytical methods for detecting these compounds in biological samples .

Toxicological Research

2.1 Abuse Potential and Screening

Due to its psychoactive nature, this compound is classified as a controlled substance in several countries. Research into its abuse potential has led to the development of screening methods to detect its presence and metabolites in biological fluids. This is critical for forensic applications, particularly in cases of suspected drug abuse .

2.2 In Vitro Toxicity Assessments

In vitro studies have been conducted to assess the toxicity of this compound and its derivatives on various cell lines. These studies are vital for determining safe dosage levels and understanding potential side effects associated with these compounds .

Microbiological Applications

3.1 Anti-Virulence Activity

Recent studies have explored the anti-virulence properties of compounds related to this compound. For example, certain derivatives have been shown to inhibit bacterial ion channels, thereby interfering with pathogen survival in host cells. This application highlights the potential of these compounds in developing new antimicrobial agents .

3.2 Targeting Ion Channels

The inhibition of specific ion channel complexes (such as KtrAB) by derivatives of this compound has been documented, demonstrating their role in disrupting potassium homeostasis in pathogens. This mechanism provides a novel approach in the search for anti-infective therapies .

Summary of Findings

The applications of this compound span across pharmacology and microbiology, showcasing its versatility as a research compound. Below is a summary table highlighting key findings:

| Application Area | Findings |

|---|---|

| Pharmacology | Potent agonist at serotonin receptors; significant binding affinity; psychoactive properties |

| Toxicology | Extensive metabolism; potential for abuse; development of screening methods |

| Microbiology | Anti-virulence activity; inhibition of bacterial ion channels; potential antimicrobial agent |

Mécanisme D'action

The mechanism of action of N-(5-Bromo-2-fluorobenzyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. It is known to bind to the 5-hydroxytryptamine receptor, influencing neurotransmitter activity and potentially affecting mood and behavior . The pathways involved may include signal transduction mechanisms that alter cellular responses.

Comparaison Avec Des Composés Similaires

N-(5-Bromo-2-fluorobenzyl)ethanamine can be compared with other similar compounds, such as:

2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine: Another phenethylamine derivative with similar receptor binding properties

N-(2-Methoxybenzyl)-2,5-dimethoxy-4-bromophenethylamine: Known for its hallucinogenic effects and receptor interactions

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.

Activité Biologique

N-(5-Bromo-2-fluorobenzyl)ethanamine, a substituted phenethylamine, has garnered attention in research due to its potential biological activities, particularly as a psychoactive compound. This article explores its biological activity, metabolism, and implications in pharmacology, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula : C16H17BrFNO

- Molecular Weight : 348.22 g/mol

- Structural Characteristics : The compound features a bromo and fluorine substitution on the benzyl ring, which significantly influences its binding affinity and receptor activity.

Biological Activity Overview

This compound is primarily recognized for its agonistic effects on the serotonin 5-HT2A receptor. This receptor is implicated in various neurological processes, including mood regulation and cognition.

1. Receptor Binding Affinity

Research indicates that N-benzyl substitutions in phenethylamines enhance binding affinity to the 5-HT2A receptor. This characteristic is crucial for the compound's psychoactive effects and potential therapeutic applications in treating mood disorders .

2. Metabolism Studies

A study on the metabolic stability of related compounds, such as 25B-NBF (which shares structural similarities), revealed extensive hepatic metabolism via cytochrome P450 enzymes. The metabolic pathways included hydroxylation and glucuronidation, leading to multiple metabolites that may exhibit distinct biological activities .

| Metabolic Pathway | Enzyme Involved | Metabolite Characteristics |

|---|---|---|

| Hydroxylation | CYP1A1, CYP2D6 | Increased polarity for renal excretion |

| Glucuronidation | UGT2B7 | Formation of conjugates enhancing solubility |

| O-Demethylation | CYP3A4 | Potentially active metabolites |

Case Study 1: Psychoactive Effects

In a controlled study assessing the psychoactive effects of similar compounds, participants reported significant alterations in perception and mood when administered doses corresponding to the effective range for 5-HT2A receptor activation. These findings suggest that this compound may induce similar effects .

Case Study 2: Neuroplasticity Modulation

Recent investigations into substituted phenethylamines have demonstrated their ability to modulate cytoskeletal dynamics in neurons. Specifically, compounds like 25B-NBF were shown to influence microtubule polymerization rates, which could have implications for neural plasticity and cognitive function . This suggests that this compound may also affect neuronal structure and function.

Safety and Toxicology

While the psychoactive properties of this compound are notable, safety profiles remain under-researched. Toxicological assessments are crucial for understanding potential adverse effects associated with its use, especially given its classification among new psychoactive substances (NPS).

Propriétés

IUPAC Name |

N-[(5-bromo-2-fluorophenyl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrFN/c1-2-12-6-7-5-8(10)3-4-9(7)11/h3-5,12H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBUGKRWECJFDHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=C(C=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592501 | |

| Record name | N-[(5-Bromo-2-fluorophenyl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016718-58-3 | |

| Record name | N-[(5-Bromo-2-fluorophenyl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.